4-Hydroxypropranolol HCl
Overview
Description
Synthesis Analysis
The synthesis of 4-Hydroxypropranolol HCl has been detailed through various methodologies, highlighting the compound's complex preparation routes. For instance, 4'-Hydroxypropranolol sulfate, a closely related compound, was synthesized using 1,4-naphthoquinone as a starting material, showcasing a multi-step process involving reduction, alkylation, sulfation, catalytic hydrogenation, and amination (Oatis et al., 1985). This synthesis pathway underscores the complexity and precision required in producing 4-Hydroxypropranolol HCl derivatives.
Molecular Structure Analysis
The molecular structure of 4-Hydroxypropranolol HCl and its derivatives has been explored through techniques such as molecular dynamics simulations and density functional theory (DFT) calculations. A study on 4-Hydroxypropranolol enantioseparation used carboxymethyl-β-cyclodextrin as the chiral selector, revealing insights into the molecule's structural intricacies and how they affect its biochemical interactions (Nascimento et al., 2014).
Chemical Reactions and Properties
The reactivity of 4-Hydroxypropranolol HCl involves various biochemical interactions, particularly in its metabolic conversion. A study demonstrated the metabolic conversion of propranolol to 4'-Hydroxypropranolol via an arene oxide-NIH shift pathway, both in rats and humans, highlighting its significant biochemical reactivity and the pathways through which it undergoes transformation within biological systems (Nelson & Powell, 1979).
Physical Properties Analysis
Analytical techniques such as high-pressure liquid chromatography (HPLC) have been employed to quantitatively analyze 4-Hydroxypropranolol HCl in plasma, demonstrating the compound's detectable physical properties in biological matrices. This methodology underscores the compound's stability and the ability to be analyzed alongside its parent compound, propranolol, providing insights into its pharmacokinetics (Nation et al., 1978).
Scientific Research Applications
Application 1: Glucuronidation Study
- Summary of the Application : This study focused on the glucuronidation of propranolol and its phase I metabolite, 4-Hydroxypropranolol, by all 19 members of the human UGT1 and UGT2 families .
- Methods of Application : The glucuronidation of propranolol and 4-Hydroxypropranolol was monitored using all 19 members of the human UGT1 and UGT2 families . Modeling and molecular docking studies were performed to explain the stereoselective glucuronidation of the substrates .
- Results or Outcomes : UGT1A7, UGT1A9, UGT1A10, and UGT2A1 were found to glucuronidate propranolol, with UGT1A7, UGT1A9, and UGT2A1 mainly acting on (S)-propranolol, while UGT1A10 displays the opposite stereoselectivity . UGT1A7, UGT1A9, and UGT2A1 were also found to glucuronidate 4-Hydroxypropranolol .
Application 2: Quantification in Plasma
- Summary of the Application : This study developed a method for the simultaneous quantification of propranolol and its metabolites 4-Hydroxypropranolol (M1) and N-desisopropylpropranolol (M2) in infants’ plasma .
- Methods of Application : A volume of 100 mL plasma was prepared by one-step protein precipitation with acetonitrile (300 L), followed by its separation on an Hypersil GOLD C18 column m maintained at 40 C with gradient mobile phase consisting of 0.1% formic acid aqueous solution and acetonitrile at a flow rate of 0.3 mL min 1 . The quantification was performed via multiple reaction monitoring (MRM) by a triple quadrupole mass spectrometer under positive electrospray ionization (ESI) mode .
- Results or Outcomes : The matrix-matched calibration curves for propranolol ranging from 1 to 500 ng mL 1, for M1 ranging from 0.2 to 100 ng mL 1 and for M2 ranging from 0.2 to 100 ng mL 1 were all linear, with correlation coefficients calculated using weighted (1/x2) least square linear regression analysis . The lower limits of quantification (LLOQs) were 1 ng mL 1, 0.2 ng mL and 1 1 0.2 ng mL for propranolol, M1 and M2, respectively .
Safety And Hazards
properties
IUPAC Name |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUJENUXWIFONU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10476-53-6 (Parent) | |
Record name | 4-Hydroxypropranolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40388470, DTXSID70931074 | |
Record name | 4-Hydroxypropranolol HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxypropranolol HCl | |
CAS RN |
14133-90-5, 69233-16-5 | |
Record name | 4-Hydroxypropranolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14133-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxypropranolol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014133905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxypropranolol HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40388470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.